BenchChemオンラインストアへようこそ!

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid

Lipophilicity Drug Design CNS Penetration

This 5-CF3 pyrazolo[4,3-b]pyridine-6-carboxylic acid is a privileged scaffold for kinase inhibitor and sGC stimulator programs. The 5-trifluoromethyl group (ΔlogP +0.5–1.0 vs des-CF3 analog) is critical for CNS penetration and target binding, while the 6-COOH handle enables efficient amide coupling without orthogonal protecting groups. Choose this building block for FBDD, PROTAC synthesis, or CNS-targeted library production where specific substitution patterns are non-negotiable.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.161
CAS No. 2243516-43-8
Cat. No. B2496240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid
CAS2243516-43-8
Molecular FormulaC9H6F3N3O2
Molecular Weight245.161
Structural Identifiers
SMILESCN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h2-3H,1H3,(H,16,17)
InChIKeyGHCPQVCFUMHRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid: A Core Scaffold for Kinase and sGC-Targeted Research


1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 2243516-43-8; molecular formula C9H6F3N3O2; molecular weight 245.16 g/mol) is a functionalized heteroaromatic building block from the pyrazolo[4,3-b]pyridine family [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and phosphodiesterase (PDE) modulators [2]. The compound's unique substitution pattern—a methyl group at the N1 position, a trifluoromethyl (-CF3) group at the 5-position, and a carboxylic acid at the 6-position—creates a vector set that is distinct from other regioisomers and substitution patterns commonly explored in drug discovery .

Why Generic Pyrazolo[4,3-b]pyridine Analogs Cannot Substitute for CAS 2243516-43-8


The pyrazolo[4,3-b]pyridine scaffold is commercially available in numerous substitution variants (e.g., 1H unsubstituted, 1-methyl, 3-amino, 5-methyl, 7-chloro), but their interchangeability in a research program is blocked by fundamental physicochemical divergences. Simply swapping 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid for its des-trifluoromethyl analog (logP 0.66) would fail to reproduce critical drug-like properties, as the -CF3 group contributes a quantifiable ΔlogP of +0.5 to +1.0 . This directly impacts membrane permeability, metabolic stability, and target binding, making the specific substitution pattern of CAS 2243516-43-8 non-fungible for research aimed at CNS penetration, increased residence time, or specific hydrophobic pocket interactions .

Quantitative Differentiation Evidence for 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid vs. Closest Analogs


Lipophilicity Enhancement vs. Des-trifluoromethyl Analog (CAS 1448852-25-2)

The 5-trifluoromethyl substitution dramatically alters the lipophilicity of the core scaffold. The direct des-trifluoromethyl analog, 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2), has a measured logP of 0.66 . Based on the well-established Hansch π constant for -CF3 on aromatic systems (π ≈ +0.88), the target compound's logP is estimated at 1.2–1.6, a 2- to 2.5-fold increase in lipophilicity [1]. This shift directly influences blood-brain barrier permeability predictions and LogD7.4-based developability classifications.

Lipophilicity Drug Design CNS Penetration

Electron-Withdrawing Modulation of Carboxylic Acid pKa vs. 5-Methyl Analog

The strong electron-withdrawing effect of the 5-CF3 group (Hammett σm = +0.43) is expected to lower the pKa of the 6-carboxylic acid by approximately 0.5–1.0 units relative to an analog with an electron-donating 5-methyl substituent [1]. The related 1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 2344679-54-3) serves as a comparator, where the +I effect of -CH3 raises the pKa, reducing the fraction ionized at physiological pH (7.4) [2]. This altered ionization state directly impacts solubility, formulation behavior, and passive permeability across biological membranes.

pKa Modulation Reactivity Salt Formation

Metabolic Stability Advantage of 5-CF3 over 5-CH3 Substitution

The trifluoromethyl group is a well-established bioisostere that imparts resistance to cytochrome P450-mediated oxidative metabolism. While direct microsomal stability data for the target compound is not publicly available, the body of literature on pyrazolo[4,3-b]pyridine SAR indicates that the 5-CF3 substitution confers enhanced metabolic stability compared to 5-CH3 or 5-H analogs by blocking the primary site of CYP-mediated hydroxylation [1]. Patent literature from Bayer Pharma on fluoroalkyl-substituted pyrazolopyridines explicitly claims that fluoroalkyl substitution improves metabolic stability, a key factor for in vivo pharmacokinetics in sGC stimulator programs [2].

Metabolic Stability Oxidative Metabolism Half-life

Synthetic Accessibility: N1-Methyl vs. N1-Ethyl Analog Comparison for Parallel Library Synthesis

The N1-methyl group on the target compound provides a key synthetic handle for further derivatization while maintaining lower steric bulk compared to the N1-ethyl analog (1-ethyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid, CAS 2757966-26-8) . The smaller N1-alkyl group offers higher reactivity in subsequent amide coupling and esterification reactions due to reduced steric hindrance, which is critical for high-throughput parallel synthesis. The synthesis of methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates has been recently optimized using N-Boc-4-aminopyrazole-5-carbaldehydes with beta-keto esters, providing a robust route to this substitution pattern [1].

Synthetic Tractability Library Synthesis Building Block Utility

Scaffold Validation: sGC Stimulator Pharmacophore Confirmation

The pyrazolo[4,3-b]pyridine scaffold with a 1-alkyl-5-fluoroalkyl-6-carboxylic acid substitution pattern is explicitly claimed and exemplified in Bayer's sGC stimulator patent families [1]. The landmark compound BAY 41-2272, a pyrazolopyridine with comparable substitution logic, demonstrated potent, NO-independent sGC stimulation in a recombinant reporter cell line (MEC = 0.03 μM) and antiplatelet activity in vivo [2]. While the target compound itself has not been tested in this specific assay, its substitution pattern is a direct template match for the pharmacophore defined by this class of clinical-stage molecules, positioning it as a valuable intermediate for sGC-targeted drug discovery.

sGC Stimulation Cardiovascular Pharmacophore Mapping

Orthogonality of Reactive Handles: 6-COOH as a Single Reactive Site vs. Multi-Functional Congeners

The target compound presents a single, unambiguous reactive handle at the 6-carboxylic acid position, enabling clean, chemoselective amide or ester formation without requiring protecting group strategies. This contrasts with analogs such as 5-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives, which possess competing nucleophilic amine sites that necessitate orthogonal protection [1]. The commercial availability of CAS 2243516-43-8 at 95% or greater purity from multiple vendors supports its direct use in fragment-based drug discovery (FBDD) and PROTAC linker attachment without prior purification .

Chemoselectivity Fragment Coupling PROTAC Design

Procurement-Driven Application Scenarios for CAS 2243516-43-8


CNS-Penetrant Kinase Inhibitor Lead Optimization

In kinase inhibitor programs targeting glioblastoma or brain-metastatic cancers, the elevated lipophilicity conferred by the 5-CF3 group (estimated logP 1.2–1.6 vs. logP 0.66 for the des-CF3 analog) is critical for achieving blood-brain barrier penetration . Researchers should prioritize CAS 2243516-43-8 over the des-CF3 or 5-CH3 analogs when designing CNS-targeted compound libraries, as the CF3 group directly contributes to both passive permeability and P-glycoprotein efflux ratio optimization, two key parameters in the CNS multiparameter optimization (MPO) score.

sGC Stimulator Medicinal Chemistry Starting Point

For cardiovascular research groups pursuing next-generation sGC stimulators, this compound provides a direct synthetic entry to the 1-alkyl-5-fluoroalkyl substitution pattern claimed in the Bayer patent estate [1]. The 6-carboxylic acid handle enables rapid diversification into amide, ester, or heterocycle-fused analogs through robust coupling chemistry, making it an efficient starting material for SAR exploration around the clinically validated sGC pharmacophore.

High-Throughput Parallel Library Synthesis

Contract research organizations (CROs) and internal medicinal chemistry teams performing amide library synthesis will benefit from the single reactive handle (6-COOH) and moderate steric environment of the N1-methyl group. Compared to the N1-ethyl analog, the reduced steric hindrance translates to faster coupling kinetics in automated parallel synthesizers, reducing cycle times and increasing library production throughput [2]. The commercial availability of the compound at ≥95% purity eliminates the need for pre-synthesis purification, further streamlining library workflows.

Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Attachment

The combination of a privileged heteroaromatic scaffold with a single, well-positioned carboxylic acid vector makes CAS 2243516-43-8 an ideal fragment for FBDD campaigns and PROTAC conjugate synthesis. The 5-CF3 group provides a sensitive 19F NMR handle for fragment binding validation and protein-observed NMR experiments . Additionally, the 6-COOH group can be directly coupled to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN binders) without orthogonal protection, a key advantage for PROTAC synthesis over polyfunctional core alternatives.

Quote Request

Request a Quote for 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.